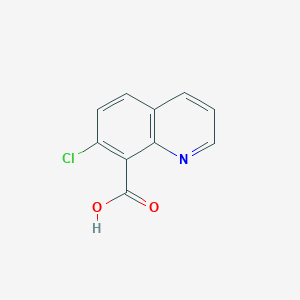

7-Chloroquinoline-8-carboxylic acid

Description

7-Chloroquinoline-8-carboxylic acid (C₁₀H₆ClNO₂) is a halogenated quinoline derivative characterized by a chlorine substituent at position 7 and a carboxylic acid group at position 8 (). Its molecular structure is stabilized by aromatic π-π interactions and intramolecular hydrogen bonding, as indicated by its SMILES notation (C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1) . The compound exhibits strong acidity (pKa = -2.92) due to the electron-withdrawing effects of the chlorine atom, which enhances the ionization of the carboxylic acid group . It is synthesized via the nitric acid-mediated oxidation of 8-methylquinoline derivatives in the presence of sulfuric acid and heavy metal catalysts, with NOx gas recycling ().

Propriétés

IUPAC Name |

7-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHOYRWQJYJQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597511 | |

| Record name | 7-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87293-44-5 | |

| Record name | 7-Chloro-8-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87293-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Catalyst Synergy

The oxidation proceeds via a radical chain mechanism initiated by AIBN, which decomposes to generate isobutyronitrile radicals. These radicals abstract hydrogen from NHPI, forming phthalimide-N-oxyl (PINO) radicals that abstract hydrogen from the methyl group of 7-chloro-8-methylquinoline. The resulting methyl radical reacts with molecular oxygen (), ultimately forming the carboxylic acid moiety.

Key advantages of this system include:

Standard Reaction Conditions

Optimized parameters from industrial-scale implementations include:

A representative procedure yields 93.6% product purity at 98.7% conversion when using 0.06 equivalents of NHPI and 0.03 equivalents of AIBN at 90°C for 9 hours.

Synthesis of 7-Chloro-8-Methylquinoline Precursor

The quinoline precursor is synthesized via Skraup cyclization of 3-chloro-2-methylaniline with glycerol in concentrated sulfuric acid:

Cyclization Parameters

-

Acid concentration : 70–75% maximizes ring closure efficiency.

-

Temperature profile :

-

Workup : Neutralization with 20% NaOH to pH 9–10 followed by petroleum ether extraction yields 92.1% pure product.

Reaction Optimization and Scalability

Catalyst Recycling

The mother liquor from oxidation reactions retains active catalysts, enabling 19 consecutive batches without yield degradation:

| Batch Number | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 93.6 | 98.7 |

| 5 | 91.2 | 98.5 |

| 10 | 89.8 | 98.4 |

| 15 | 85.3 | 98.3 |

| 19 | 82.6 | 98.5 |

Yield decline per cycle averages 0.6%, attributable to trace catalyst decomposition.

Solvent Effects

Acetonitrile outperforms alternatives due to:

-

High oxygen solubility (2.1×10 mol/L at 4 MPa vs. 0.9×10 in toluene).

-

Low viscosity enhances mass transfer of to the reaction interface.

-

Compatibility with NHPI/AIBN system prevents side reactions.

Comparative Analysis of Oxidation Methods

Traditional Nitric Acid Oxidation

Legacy methods using concentrated exhibit critical limitations:

| Parameter | Nitric Acid Method | Catalytic Oxidation |

|---|---|---|

| Temperature | 140–160°C | 80–100°C |

| Waste acid generation | 8–10 L/kg product | 0.2–0.5 L/kg |

| Typical yield | 65–72% | 85–93% |

| Catalyst recovery | Not feasible | 95–98% |

The catalytic method reduces energy consumption by 40% and cuts wastewater treatment costs by 75%.

Catalyst Dependency

Control experiments demonstrate the necessity of both NHPI and AIBN:

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| NHPI only | 62.6 | 95.9 |

| AIBN only | 0 | – |

| NHPI + AIBN | 93.6 | 98.7 |

AIBN’s role in initiating radical chains is irreplaceable, as omitting it results in no reaction.

Environmental and Industrial Implications

The patented catalytic oxidation process aligns with green chemistry principles through:

-

Solvent recycling : 95% recovery rate via vacuum distillation.

-

Oxygen utilization : 98% conversion efficiency minimizes vent gas emissions.

-

Waste reduction : Mother liquor reuse decreases E-factor from 8.2 to 0.7.

Industrial implementations report:

Analyse Des Réactions Chimiques

Types of Reactions: 7-Chloroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups at the 7th position .

Applications De Recherche Scientifique

Agricultural Applications

Bioregulator in Crop Development

7-Chloroquinoline-8-carboxylic acid has been identified as a bioregulator that can significantly influence plant growth and development. Its applications include:

- Inducing Parthenocarpy : The compound is effective in promoting parthenocarpic fruit formation, which is essential for increasing crop yields without fertilization. This is particularly beneficial in unfavorable climatic conditions .

- Yield Enhancement : It has been shown to enhance the yield of various crops, including Solanaceae (e.g., tomatoes, potatoes), Rosaceae (e.g., strawberries), and Fabaceae (e.g., soybeans). The compound can induce the growth of buds, flowers, and fruits, leading to larger and more valuable produce .

- Application Methods : The compound can be applied through seed dressing or soil application, with foliar spraying being particularly effective for young infructescences .

Medicinal Applications

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens:

- Mechanism of Action : The compound inhibits protein synthesis, disrupting nucleic acid and peptidoglycan production. This mechanism contributes to its bactericidal effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 15.625 μM to 62.5 μM against specific bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research has explored the anticancer potential of derivatives of this compound:

- Hydrazone Derivatives : A study evaluated the cytotoxic effects of new hydrazones derived from this compound against 60 cancer cell lines. Notably, one derivative showed an IC50 value of 0.688 µg/cm² against SF-295 CNS cancer cells, highlighting its promising anticancer properties.

- Structure-Activity Relationship (SAR) : Modifications to the hydrazone structure significantly influenced anticancer activity, emphasizing the role of specific functional groups in enhancing efficacy.

Antimalarial Activity

The compound is also recognized for its antimalarial properties:

- Research Findings : Compounds containing the quinoline structure have been extensively studied for their antimalarial effects. Recent investigations into triazole-linked derivatives have shown improved efficacy in inhibiting malaria parasite growth.

Chemical Applications

Synthesis Intermediate

In chemistry, this compound serves as an important intermediate in the synthesis of more complex quinoline derivatives:

- Dyes and Catalysts Production : It is utilized in the production of dyes and catalysts, showcasing its versatility beyond biological applications.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 5-Chloroquinoline-8-carboxylic acid | C₁₀H₆ClNO₂ | Exhibits different biological activities compared to 7-chloro derivative. |

| 7-Chloroquinoline | C₉H₆ClN | Lacks the carboxylic acid group; primarily studied for antibacterial properties. |

| Ethyl 7-chloro-3-methylquinoline-8-carboxylate | C₁₃H₁₂ClNO₂ | An ester derivative that may exhibit different solubility and reactivity profiles. |

Mécanisme D'action

The mechanism of action of 7-chloroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s effects on other biological pathways are also being studied to understand its full range of activities.

Comparaison Avec Des Composés Similaires

Positional Isomers: 8-Chloroquinoline-7-carboxylic Acid

The positional isomer, 8-chloroquinoline-7-carboxylic acid (CAS 945470-49-5), shares the same molecular formula (C₁₀H₆ClNO₂) but differs in substituent positions. Despite identical molecular weights (207.61 g/mol), the altered chlorine-carboxylic acid arrangement impacts physicochemical properties:

- Acidity: The proximity of the chlorine to the carboxylic acid in 7-chloroquinoline-8-carboxylic acid results in stronger acidity compared to its isomer.

- Safety Profile: The isomer exhibits hazards including skin irritation (H315) and acute toxicity (H302), as noted in its safety data sheet .

Dichloro Derivatives: 3,7-Dichloroquinoline-8-carboxylic Acid

3,7-Dichloroquinoline-8-carboxylic acid (CAS 84087-01-4) features two chlorine atoms, increasing its molecular weight to 242.05 g/mol (). Key differences include:

- Acidity : The additional chlorine atom further lowers the pKa (predicted < -2.92) due to enhanced electronegativity .

- Structural Stability : Crystal structure analysis reveals triclinic packing (space group P1) with centroid-centroid π-π distances of 3.642–3.716 Å and weak C–H⋯N hydrogen bonds, enhancing thermal stability .

- Applications: Used as a herbicide, highlighting its bioactivity compared to the mono-chloro parent compound .

Substituted Derivatives: Fluoroquinolones and Methylated Analogs

- Fluoroquinolones: Derivatives like 7-(3-chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () incorporate fluorine and cyclopropyl groups, improving antibacterial activity. The fluorine atom increases membrane permeability, while the nitro group enhances electron deficiency .

- Methylated Analogs: 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 405923-50-4) features a methyl group at position 8, increasing lipophilicity (Log P ~2.5) and altering pharmacokinetic properties compared to the parent compound .

Table 1: Key Properties of this compound and Analogs

*Estimated based on substituent effects.

Activité Biologique

7-Chloroquinoline-8-carboxylic acid (C₁₀H₆ClNO₂) is a quinoline derivative notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a chlorine atom at the 7th position and a carboxylic acid group at the 8th position, contributing to its pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antimalarial properties, supported by research findings and case studies.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness particularly against Gram-positive bacteria.

- Mechanism of Action : The compound acts by inhibiting protein synthesis, which is followed by disruptions in nucleic acid and peptidoglycan production. This mechanism contributes to its bactericidal effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Minimum Inhibitory Concentration (MIC) Values : In studies, this compound showed MIC values ranging from 15.625 μM to 62.5 μM against specific bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through the synthesis of hydrazone derivatives, which have shown promising cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of new hydrazones derived from 7-chloroquinoline against 60 cancer cell lines. The most active derivatives exhibited submicromolar GI50 values across multiple tumor types, including leukemia and breast cancer . Notably, one derivative inhibited SF-295 CNS cancer cells with an IC50 value of 0.688 µg/cm².

- Structure-Activity Relationship (SAR) : The study established that modifications to the hydrazone structure significantly influenced their anticancer activity, highlighting the importance of specific functional groups in enhancing efficacy .

Antimalarial Activity

This compound is also recognized for its antimalarial properties, contributing to ongoing research in developing effective treatments against malaria.

- Research Findings : Compounds containing the quinoline structure have been extensively studied for their antimalarial effects. Recent investigations into triazole-linked derivatives have shown improved efficacy in inhibiting malaria parasite growth .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 5-Chloroquinoline-8-carboxylic acid | C₁₀H₆ClNO₂ | Exhibits different biological activities compared to 7-chloro derivative. |

| 7-Chloroquinoline | C₉H₆ClN | Lacks the carboxylic acid group; primarily studied for antibacterial properties. |

| Ethyl 7-chloro-3-methylquinoline-8-carboxylate | C₁₃H₁₂ClNO₂ | An ester derivative that may exhibit different solubility and reactivity profiles. |

This table illustrates how variations in chemical structure can lead to differing biological activities and potential therapeutic applications.

Q & A

Q. Basic

- NMR : - and -NMR confirm substituent positions (e.g., chlorine at C7, carboxylic acid at C8).

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry : Molecular ion peak at m/z 242.05 (M) matches the calculated molecular weight .

- XRD : Space group P1 with unit cell parameters validated against reference data .

How does thermal stress affect the stability of 7-chloro-8-quinolinecarboxylic acid, and what analytical methods detect decomposition products?

Advanced

Thermal degradation studies (e.g., 40–60°C storage) reveal increased acidity (pH decreases from 3.2 to 2.5 over 12 weeks) due to hydrolysis of the carboxylic acid group. GC/MS identifies decomposition products like 7-chloro-8-hydroxyquinoline (via decarboxylation) and chlorinated aromatic fragments. The pKa of -2.92 under thermal stress highlights its strong acidic character . Methodological rigor includes multi-scan absorption correction (SADABS) to minimize data artifacts during crystallographic analysis .

How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa) of 7-chloro-8-quinolinecarboxylic acid across studies?

Advanced

Discrepancies in pKa values (e.g., -2.92 vs. -2.5) may arise from solvent polarity, temperature, or measurement techniques. To resolve:

- Standardize Conditions : Use consistent buffered systems (e.g., 0.1 M KCl for potentiometric titrations).

- Computational Validation : DFT calculations to predict acidity trends based on substituent electronegativity (Cl atoms increase acidity via inductive effects) .

- Cross-Validation : Compare XRD-derived bond lengths (C-Cl = 1.73 Å) with computational models to assess electronic effects .

What computational approaches predict the reactivity of 7-chloro-8-quinolinecarboxylic acid in nucleophilic substitution reactions?

Q. Advanced

- DFT/Molecular Orbital Analysis : Identify reactive sites using Fukui indices (C8 carboxylate as electrophilic center).

- Solvent Modeling : COSMO-RS simulations to assess solvation effects on reaction kinetics.

- Transition State Analysis : Nudged elastic band (NEB) methods to map SN2 pathways at C7-Cl . Experimental validation via kinetic isotope effects (KIEs) can corroborate computational predictions .

What are the key crystallographic parameters of 7-chloro-8-quinolinecarboxylic acid, and how do they influence its chemical behavior?

Q. Basic

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Triclinic (P1) | Dictates packing efficiency |

| Unit Cell Dimensions | a = 7.5002 Å, b = 8.4016 Å, c = 8.732 Å | Affects solubility and melting point |

| Hydrogen Bonding | O-H···N (2.89 Å) | Stabilizes solid-state structure |

The short H-bonding distance (2.89 Å) between carboxylic acid and quinoline nitrogen enhances thermal stability and influences solubility in polar solvents .

How do substituent electronegativity and position impact the acidity of 7-chloro-8-quinolinecarboxylic acid?

Q. Advanced

- Electronegativity Effects : Chlorine at C7 withdraws electron density via inductive effects, lowering pKa (-2.92) compared to non-halogenated analogs .

- Positional Isomerism : Moving Cl to C6 reduces acidity (pKa ≈ -2.0) due to decreased conjugation with the carboxylate group.

- Experimental Validation : Correlate Hammett σ values with measured pKa in aqueous/organic solvent mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.